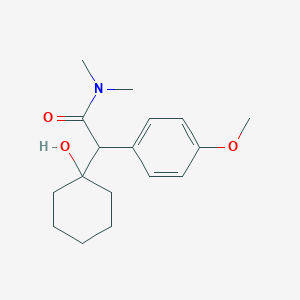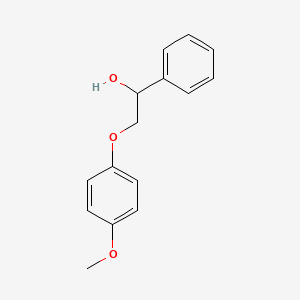
Phenol-1-13C
概要
説明
Phenol-1-13C is a labeled isotopic compound where the carbon-1 position of the phenol molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to its unique isotopic labeling, which allows for easier tracking and analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions
Phenol-1-13C can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution reaction . Another method involves the use of isotopically enriched phenols as starting materials for further chemical transformations .
Industrial Production Methods
Industrial production of this compound often involves the use of isotopically labeled benzene derivatives, which are then subjected to various chemical reactions to introduce the hydroxyl group at the desired position. The process may include Friedel-Crafts alkylation followed by oxidation to yield the labeled phenol .
化学反応の分析
Types of Reactions
Phenol-1-13C undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: Phenols are highly reactive in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Reduction: Phenols can be reduced to cyclohexanols under specific conditions.
Common Reagents and Conditions
Halogenation: Chlorine or bromine can be used without a catalyst due to the activating effect of the hydroxyl group.
Nitration: Dilute nitric acid is used to avoid over-oxidation.
Oxidation: Fremy’s salt is a common oxidizing agent for converting phenols to quinones.
Major Products Formed
Halogenation: Produces ortho- and para-halogenated phenols.
Nitration: Produces ortho- and para-nitrophenols.
Oxidation: Produces quinones.
科学的研究の応用
Phenol-1-13C is widely used in various fields of scientific research:
作用機序
Phenol-1-13C exerts its effects primarily through its isotopic labeling, which allows for detailed tracking and analysis in various chemical and biological systems. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, enabling researchers to study the compound’s behavior and interactions at the molecular level . In biological systems, this compound can be used to trace metabolic pathways and understand the flow of carbon atoms through different biochemical processes .
類似化合物との比較
Phenol-1-13C can be compared with other isotopically labeled phenols, such as:
Phenol-13C6: Where all six carbon atoms in the phenol ring are replaced with carbon-13.
Phenol-4-13C: Where the carbon-4 position is labeled with carbon-13.
Aniline-13C6: An isotopically labeled aniline where all six carbon atoms are replaced with carbon-13.
Uniqueness
This compound is unique due to its specific labeling at the carbon-1 position, which provides distinct advantages in studying specific reaction sites and mechanisms. This targeted labeling allows for more precise analysis compared to uniformly labeled compounds .
特性
IUPAC Name |
(113C)cyclohexatrienol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-PTQBSOBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[13C](C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)








![4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)](/img/structure/B3326930.png)



